4-Aminopiperidine-4-carboxamide dihydrochloride

Catalog No.
S3148711
CAS No.
2160549-43-7
M.F
C6H15Cl2N3O
M. Wt
216.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminopiperidine-4-carboxamide dihydrochloride

CAS Number

2160549-43-7

Product Name

4-Aminopiperidine-4-carboxamide dihydrochloride

IUPAC Name

4-aminopiperidine-4-carboxamide;dihydrochloride

Molecular Formula

C6H15Cl2N3O

Molecular Weight

216.11

InChI

InChI=1S/C6H13N3O.2ClH/c7-5(10)6(8)1-3-9-4-2-6;;/h9H,1-4,8H2,(H2,7,10);2*1H

InChI Key

MINBIAJDEJWYOS-UHFFFAOYSA-N

SMILES

C1CNCCC1(C(=O)N)N.Cl.Cl

solubility

not available

Virology

Application Summary: “4-Aminopiperidine-4-carboxamide dihydrochloride” has been evaluated for its in vitro activities against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 .

Methods of Application: The compound, referred to as NCGC2955, was tested in several cell lines infected with the viruses .

Results: NCGC2955 showed antiviral activity in NL63-infected Vero and MK2 cells. The half-maximal effective concentration (EC50) was found to be 2.5± 0.15 µM and 1.5 ± 0.2 µM, respectively .

Organic Chemistry

Application Summary: Piperidine derivatives, including “4-Aminopiperidine-4-carboxamide dihydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Results: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Neurology

Application Summary: “4-Aminopiperidine-4-carboxamide dihydrochloride” is structurally similar to 4-Aminopyridine (4-AP), which is used in the treatment of neurological conditions .

Methods of Application: 4-AP potentiates acetylcholine (ACh) release by blocking potassium channels in axon terminals .

Results: 4-AP can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder. It is reported that ACh is well related with memory and learning .

Pharmacology

Application Summary: “4-Aminopiperidine-4-carboxamide dihydrochloride” could potentially be used in the development of new drugs .

Methods of Application: The compound can be synthesized and tested for various biological activities .

Hydrogen Storage

Application Summary: “4-Aminopiperidine-4-carboxamide dihydrochloride” is structurally similar to 4-Aminopyridine and piperidine-4-carboxamide, which have been studied for their potential use in reversible hydrogen storage .

Methods of Application: Theoretical Gaussian calculations were used to determine which structural features are likely to lower the enthalpy of dehydrogenation .

Results: Attaching electron donating or conjugated substituents to the piperidine ring greatly increases the rate of catalytic dehydrogenation .

Antifungal Activity

Application Summary: 4-Aminopiperidines, a class of compounds that includes “4-Aminopiperidine-4-carboxamide dihydrochloride”, have been synthesized and evaluated for their antifungal activity .

Methods of Application: A library of more than 30 4-aminopiperidines was synthesized, starting from N-substituted 4-piperidone derivatives .

4-Aminopiperidine-4-carboxamide dihydrochloride is a chemical compound characterized by its unique piperidine structure, which features an amino group and a carboxamide functional group. Its molecular formula is C6H14Cl2N2O2C_6H_{14}Cl_2N_2O_2, and it has a molecular weight of approximately 217.1 g/mol . This compound is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and pharmacology, due to its potential biological activities.

There is no known mechanism of action for 4-APCD in scientific research.

As information on 4-APCD is limited, it's important to consider the potential hazards associated with its components:

  • Hydrochloric acid: Corrosive, toxic by inhalation, ingestion, and skin contact [].
  • 4-Aminopiperidine-4-carboxylic acid (4-APCA): Data on specific hazards is limited, but caution should be exercised when handling unknown compounds.

The chemical reactivity of 4-Aminopiperidine-4-carboxamide dihydrochloride involves several functional groups. The amine group can participate in nucleophilic substitution reactions, while the carboxamide can undergo hydrolysis under certain conditions. A notable reaction includes the formation of the dihydrochloride salt, which occurs when two hydrochloric acid molecules react with the amide group of the compound:

H2N C CH 2 3 C O NH2+2HClH2N C CH 2 3 C O NH22HCl\text{H}_2\text{N C CH 2 3 C O NH}_2+2\text{HCl}\rightarrow \text{H}_2\text{N C CH 2 3 C O NH}_2\cdot 2\text{HCl}

This reaction highlights the stabilization of the compound through protonation of the nitrogen atoms.

Research indicates that 4-Aminopiperidine-4-carboxamide dihydrochloride exhibits significant antiviral activity. It has been evaluated against various strains of coronaviruses, including human α-coronavirus NL63 and β-coronaviruses OC43, as well as SARS-CoV-2 variants. In vitro studies demonstrated that this compound has effective half-maximal effective concentrations (EC50) ranging from 1.5 to 2.5 µM in different cell lines. Additionally, it shows promise in enhancing neurotransmitter release, potentially aiding in neurological treatments.

The synthesis of 4-Aminopiperidine-4-carboxamide dihydrochloride typically involves multi-step organic reactions starting from readily available piperidine derivatives. Common methods include:

  • Reduction Reactions: Starting materials such as piperidine-4-carboxylic acid can be reduced to form the corresponding amine.
  • Amidation: The introduction of the carboxamide group can be achieved through amidation reactions using amines and acid chlorides.
  • Salt Formation: The final step often involves treating the amide with hydrochloric acid to yield the dihydrochloride salt form .

These methods are essential for producing high-purity compounds suitable for biological testing.

4-Aminopiperidine-4-carboxamide dihydrochloride is primarily used in:

  • Pharmaceutical Research: As a lead compound for developing antiviral agents.
  • Neuroscience: Investigating its effects on neurotransmitter modulation, particularly acetylcholine release.
  • Chemical Synthesis: Serving as an intermediate in synthesizing other biologically active compounds .

Interaction studies have focused on understanding how 4-Aminopiperidine-4-carboxamide dihydrochloride interacts with various biological targets. Preliminary data suggest that it may modulate neurotransmitter release by blocking potassium channels, similar to other piperidine derivatives like 4-Aminopyridine, which is known for its role in treating neurological disorders . Further studies are needed to elucidate its precise mechanisms of action.

Several compounds share structural similarities with 4-Aminopiperidine-4-carboxamide dihydrochloride, including:

Compound NameMolecular FormulaKey Characteristics
4-AminopyridineC5H7NPotentiates acetylcholine release; used in neurology
Piperidine-4-carboxamideC6H12N2OStructural analog; studied for hydrogen storage
4-Aminoisonipecotic acid hydrochlorideC6H12N2O2·HClRelated to piperidine derivatives; potential uses

These compounds are notable for their roles in enhancing neurotransmission or serving as intermediates in synthetic pathways. The unique combination of functional groups in 4-Aminopiperidine-4-carboxamide dihydrochloride distinguishes it from others, particularly its specific antiviral properties and potential therapeutic applications .

Dates

Last modified: 04-14-2024

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